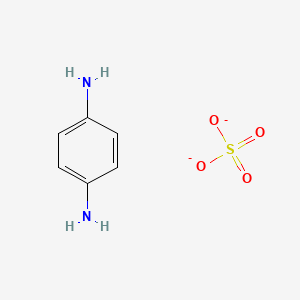

Benzene-1,4-diamine;sulfate

CAS No.:

Cat. No.: VC15755515

Molecular Formula: C6H8N2O4S-2

Molecular Weight: 204.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O4S-2 |

|---|---|

| Molecular Weight | 204.21 g/mol |

| IUPAC Name | benzene-1,4-diamine;sulfate |

| Standard InChI | InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)/p-2 |

| Standard InChI Key | UFPKLWVNKAMAPE-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC(=CC=C1N)N.[O-]S(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Benzene-1,4-diamine sulfate, systematically named 1,4-benzenediamine sulfate (1:1), is a coordination complex formed by the reaction of 1,4-benzenediamine (C₆H₈N₂) with sulfuric acid (H₂SO₄). Its molecular formula is C₆H₁₀N₂O₄S, with a molecular weight of 206.22 g/mol . The compound exists as a crystalline solid with a melting point exceeding 300°C and a boiling point of 267.4°C at standard atmospheric pressure .

The free base, 1,4-benzenediamine (CAS No. 106-50-3), has a molecular weight of 108.14 g/mol and serves as the precursor for sulfate salt formation . Structural analyses confirm that the sulfate ion (SO₄²⁻) binds stoichiometrically to the diamine, enhancing its stability for commercial applications .

Physicochemical Characteristics

Key physicochemical properties are summarized below:

The compound’s low vapor pressure and high melting point suggest limited volatility, making it suitable for formulations requiring thermal stability .

Synthesis and Industrial Production

Manufacturing Processes

Benzene-1,4-diamine sulfate is synthesized through the neutralization of 1,4-benzenediamine with sulfuric acid under controlled conditions. The reaction proceeds as follows:

Industrial production typically employs batch reactors to ensure precise stoichiometric ratios, with purification steps involving recrystallization from aqueous solutions .

Quality Control and Standardization

Regulatory guidelines mandate the exclusion of residual free base (1,4-benzenediamine) in final products due to its higher toxicity profile . Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify purity, with commercial grades requiring ≥98% chemical purity .

Applications in Cosmetic and Industrial Sectors

Hair Dye Formulations

Benzene-1,4-diamine sulfate serves as a primary intermediate in oxidative hair dyes, where it reacts with couplers (e.g., resorcinol) in the presence of hydrogen peroxide to form colored pigments . Unlike the free base, the sulfate salt offers improved solubility in aqueous systems, enabling uniform dye distribution .

Mechanism of Action

Under alkaline conditions (pH 9–11), the compound undergoes oxidation to form quinonediimine intermediates, which subsequently couple with aromatic amines to produce indo dyes . This reaction is critical for achieving long-lasting colorfastness in permanent hair dyes.

Non-Cosmetic Uses

Secondary applications include:

-

Antioxidant additive: In rubber vulcanization processes to prevent oxidative degradation .

-

Photographic developer: As a reducing agent in black-and-white film development .

Regulatory and Occupational Health Considerations

Global Regulatory Status

-

Australia: Classified as hazardous under the Hazardous Chemicals Information System (HCIS) for acute toxicity (oral, dermal, inhalation) and skin sensitization .

-

European Union: Subject to SCCP restrictions, with maximum permitted concentrations of 2% in hair dye products .

-

United States: Regulated under the Toxic Substances Control Act (TSCA), requiring material safety data sheets (MSDS) for industrial use .

Occupational Exposure Limits (OELs)

| Parameter | Value | Jurisdiction |

|---|---|---|

| Time-Weighted Average | 0.1 mg/m³ (8-hour) | Safe Work Australia |

| Short-Term Exposure | 0.3 mg/m³ (15-minute) | EU Directive 98/24/EC |

Personal protective equipment (PPE), including nitrile gloves and respirators, is mandated during handling to minimize dermal and inhalation exposure .

Environmental Impact and Ecotoxicology

Aquatic Toxicity

Limited data exist on the compound’s environmental persistence. Acute toxicity tests with Daphnia magna indicate 48-hour EC₅₀ values of 10–20 mg/L, classifying it as toxic to aquatic life . Hydrolysis studies suggest rapid degradation in alkaline waters (half-life <24 hours), though metabolites require further characterization .

Waste Management

Incineration in approved facilities with scrubbers is recommended for disposal, as landfilling risks groundwater contamination via sulfate leaching .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume